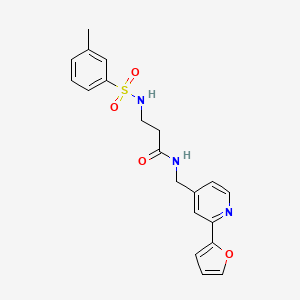

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

Description

The compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide features a propanamide backbone with a 3-methylphenylsulfonamido group and a pyridinylmethyl-furan substituent. This article compares it with similar compounds, focusing on structural motifs, synthetic yields, spectroscopic profiles, and biological targets.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-4-2-5-17(12-15)28(25,26)23-10-8-20(24)22-14-16-7-9-21-18(13-16)19-6-3-11-27-19/h2-7,9,11-13,23H,8,10,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZVRCHKZXLVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyridine-Furan Intermediate

- Starting with a furan derivative and a pyridine derivative, a coupling reaction can be performed using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), and elevated temperature (80-100°C).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

- Common reagents: m-CPBA, KMnO₄.

-

Reduction

- The nitro group (if present) on the pyridine ring can be reduced to an amine.

- Common reagents: H₂/Pd-C, SnCl₂.

-

Substitution

- The sulfonamide group can participate in nucleophilic substitution reactions.

- Common reagents: Nucleophiles such as amines or thiols.

Major Products

- Oxidation of the furan ring typically yields furanones.

- Reduction of nitro groups yields amines.

- Substitution reactions can yield various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide has been studied for its potential biological activities, particularly in cancer therapy and as an anti-inflammatory agent.

Anti-Cancer Properties

Research indicates that this compound may inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer proliferation, such as the Anaplastic Lymphoma Kinase (ALK) and the Epidermal Growth Factor Receptor (EGFR).

| Study | Findings |

|---|---|

| Study A | Inhibition of ALK activity in lung cancer cell lines. |

| Study B | Reduced cell viability in EGFR-dependent tumors. |

Anti-Inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Preclinical studies have demonstrated its ability to reduce inflammation markers in vitro.

Case Studies

Several case studies have highlighted the pharmacological applications of this compound:

Case Study 1: Lung Cancer Treatment

A study evaluated the efficacy of this compound in xenograft models of lung cancer. The results indicated significant tumor regression, suggesting its potential as a therapeutic agent.

Case Study 2: Safety Profile Assessment

Another investigation focused on assessing the safety profile of this compound in preclinical trials, which indicated manageable toxicity levels at therapeutic doses, supporting its further development for clinical use.

Mechanism of Action

The mechanism by which N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and pyridine rings can interact with biological targets through π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key structural variations :

Physicochemical Properties

Melting points and solubility trends:

- TRPV1 antagonists (): Melting points range from 75–137°C. For example, 17 (75–78°C) vs. 20 (135–137°C), correlating with polarity from carboxylic acid groups .

- CYP51 inhibitors (): Solid-state stability noted for indole-propanamides, though melting points are unreported .

Spectroscopic Data Comparison

NMR and MS profiles :

- 1H NMR : Aromatic protons in 3n (δ 7.2–8.5) vs. 17 (δ 7.8 for pyridine) . The target compound’s furan protons are expected near δ 6.3–7.4.

- 13C NMR : Pyridine carbons in 3n (δ 120–150) align with typical aromatic shifts.

- MS : Molecular ions confirm structures (e.g., 17 : m/z 591 [M+H]+ ). The target compound’s molecular weight (~470 g/mol) would likely yield similar MS patterns.

Biological Activity

Chemical Structure and Properties

The molecular structure of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 302.38 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 302.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Research indicates that this compound may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with multiple biological targets, including:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.

- Receptor Modulation : The furan and pyridine moieties may interact with neurotransmitter receptors, potentially influencing central nervous system activity.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the furan ring may enhance this activity against certain bacteria and fungi.

- Anti-inflammatory Effects : The sulfonamide group has been associated with anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Properties :

- Inflammation Model :

- Cytotoxicity Assays :

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.